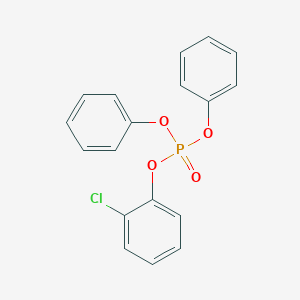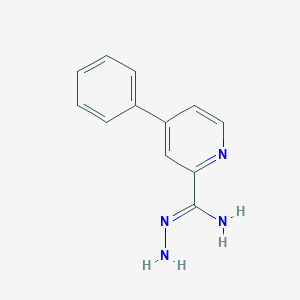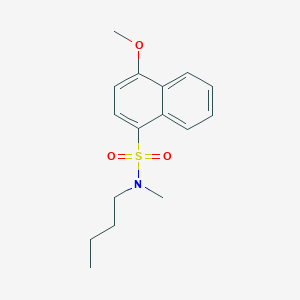
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide, also known as EDBS, is a chemical compound that has been extensively researched for its various applications in the field of science. EDBS is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
作用机制
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to inhibit the activity of various enzymes, including carbonic anhydrase and urease. It has also been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit significant antioxidant properties, making it a potential candidate for the treatment of various oxidative stress-related diseases. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to exhibit significant hepatoprotective properties, making it a potential candidate for the treatment of various liver diseases.
实验室实验的优点和局限性
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. One of the limitations is that it has not been extensively studied in vivo, making it difficult to determine its potential toxicity and efficacy in humans.
未来方向
There are several future directions for the research on N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide. One of the future directions is to study its potential as a drug candidate for the treatment of various diseases, including inflammatory diseases and oxidative stress-related diseases. Another future direction is to study its potential toxicity and efficacy in humans through in vivo studies. Additionally, future research could focus on the development of new synthesis methods for N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide and the optimization of its properties for various applications.
Conclusion:
In conclusion, N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has been extensively researched for its various applications in the field of science. It exhibits significant antimicrobial, antifungal, and antiviral properties, as well as significant anti-inflammatory, antioxidant, and hepatoprotective properties. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide, including its potential as a drug candidate and the optimization of its properties for various applications.
合成方法
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethylphenylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. Other methods include the reaction of 4-ethylphenylamine with 2,4-dimethylbenzenesulfonyl isocyanate or the reaction of 4-ethylphenylamine with 2,4-dimethylbenzenesulfonyl azide.
科学研究应用
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has been extensively researched for its various applications in the field of science. It has been found to exhibit significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to exhibit significant anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-14-6-8-15(9-7-14)17-20(18,19)16-10-5-12(2)11-13(16)3/h5-11,17H,4H2,1-3H3 |
InChI 键 |
ALMSUZNQNQOUDW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
规范 SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)


![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
